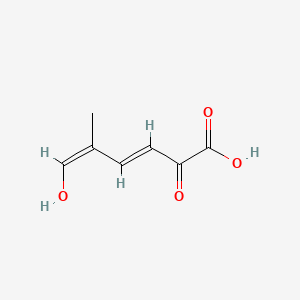

Sorbic acid, 5-formyl-2-hydroxy-

Description

Structure

3D Structure

Properties

CAS No. |

13046-69-0 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid |

InChI |

InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4- |

InChI Key |

RCQVZEIXOOIRRL-IAROGAJJSA-N |

Isomeric SMILES |

C/C(=C/O)/C=C/C(=O)C(=O)O |

Canonical SMILES |

CC(=CO)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sorbic Acid and 5-Formyl-2-Furoic Acid

Introduction

A thorough investigation for a compound named "5-formyl-2-hydroxy-sorbic acid" yielded no matching results in the public chemical literature. This suggests that the compound is either novel, not yet characterized, or the name may be a misnomer. However, based on the structural fragments in the queried name, this guide will provide a comprehensive technical overview of two related and well-documented compounds: Sorbic Acid , the parent molecule, and 5-Formyl-2-Furoic Acid , which shares the "5-formyl" and carboxylic acid functionalities. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Sorbic Acid

Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia).[1][2] It is widely used as a food preservative due to its antimicrobial properties.[1][2]

Chemical Properties of Sorbic Acid

Sorbic acid is a colorless, crystalline solid that is slightly soluble in water and readily sublimes.[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (2E,4E)-hexa-2,4-dienoic acid | [1][3] |

| Chemical Formula | C₆H₈O₂ | [1][3][4] |

| Molecular Weight | 112.13 g/mol | [3][4] |

| Melting Point | 132-135 °C | [3][5][6] |

| Boiling Point | 228 °C (with decomposition) | [1][3][5] |

| Density | 1.204 g/cm³ | [1] |

| pKa | 4.76 at 25 °C | [1] |

| Water Solubility | 1.6 g/L at 20 °C | [1] |

| CAS Number | 110-44-1 | [1][4] |

Experimental Protocols

1.2.1 Synthesis of Sorbic Acid

The commercial synthesis of sorbic acid is typically achieved through the condensation of crotonaldehyde and ketene.[1] An alternative laboratory-scale synthesis involves the condensation of malonic acid and crotonaldehyde in a pyridine solution.[1]

Workflow for Sorbic Acid Synthesis (Malonic Acid Route):

Caption: Synthesis of Sorbic Acid via Malonic Acid and Crotonaldehyde Condensation.

1.2.2 Antimicrobial Activity Assay

The antimicrobial efficacy of sorbic acid is pH-dependent, with optimal activity below pH 6.5, where the undissociated acid form predominates.[1] A common method to evaluate its activity is the minimum inhibitory concentration (MIC) assay.

Experimental Workflow for MIC Assay:

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Sorbic Acid.

Part 2: 5-Formyl-2-Furoic Acid

5-Formyl-2-furoic acid, also known as 5-formyl-2-furancarboxylic acid, is a key intermediate in the bio-based production of 2,5-furandicarboxylic acid (FDCA) from the oxidation of 5-hydroxymethylfurfural (HMF).[7][8] FDCA is a promising renewable substitute for petroleum-based terephthalic acid in the synthesis of polymers.[8]

Chemical Properties of 5-Formyl-2-Furoic Acid

This compound is an aldehydic acid derived from furan.[9] Its chemical properties are summarized below.

| Property | Value | References |

| IUPAC Name | 5-formylfuran-2-carboxylic acid | [9] |

| Chemical Formula | C₆H₄O₄ | [9] |

| Molecular Weight | 140.09 g/mol | [9] |

| Physical State | Solid | |

| Solubility | Soluble in water and organic solvents like 1,4-dioxane. Solubility increases with temperature. | [10] |

| CAS Number | 13529-17-4 | [9] |

Experimental Protocols

2.2.1 Synthesis of 5-Formyl-2-Furoic Acid

5-Formyl-2-furoic acid (FFCA) is an intermediate in the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).[8] The synthesis pathway involves the oxidation of either the alcohol or the aldehyde group of HMF first.[8]

Signaling Pathway for HMF Oxidation to FDCA:

Caption: Oxidation pathways from HMF to FDCA, highlighting the central intermediate FFCA.

2.2.2 Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of 5-formyl-2-furoic acid in reaction mixtures.

Experimental Workflow for HPLC Analysis:

Caption: General workflow for the quantitative analysis of FFCA using HPLC.[10]

While "5-formyl-2-hydroxy-sorbic acid" remains an uncharacterized entity, this guide provides a detailed technical overview of two structurally and functionally related compounds: sorbic acid and 5-formyl-2-furoic acid. The provided data tables, experimental protocols, and process diagrams offer valuable resources for researchers in chemistry and drug development, facilitating a deeper understanding of these important chemical compounds.

References

- 1. Sorbic acid - Wikipedia [en.wikipedia.org]

- 2. SORBIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sorbic Acid [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. Sorbic acid | 110-44-1 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Formyl-2-hydroxybenzoic Acid

A Note on Chemical Nomenclature: The initial query for "Sorbic acid, 5-formyl-2-hydroxy-" does not correspond to a recognized chemical compound in available literature. Sorbic acid is an unsaturated six-carbon aliphatic chain ((2E,4E)-hexa-2,4-dienoic acid), making the specified substitution pattern chemically unlikely. It is highly probable that the query intended to refer to a derivative of salicylic acid. This guide will, therefore, focus on the well-documented compound 5-formyl-2-hydroxybenzoic acid , which aligns with the "5-formyl-2-hydroxy-" substitution pattern on a benzoic acid backbone.

IUPAC Name and Chemical Structure

The compound of interest is formally recognized under the following IUPAC name and possesses the corresponding chemical structure.

Preferred IUPAC Name: 5-Formyl-2-hydroxybenzoic acid[1]

Synonyms: 5-Formylsalicylic acid, 2-Hydroxy-5-formylbenzoic acid, 3-Carboxy-4-hydroxybenzaldehyde[1]

Chemical Structure:

References

Spectroscopic Characterization of 5-formyl-2-hydroxy-2,4-hexadienoic acid: A Technical Guide

Introduction

5-formyl-2-hydroxy-2,4-hexadienoic acid is a polyfunctionalized organic compound of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. Its structure, featuring a conjugated dienoic acid, a hydroxyl group, and a formyl group, suggests a rich chemical reactivity and the potential for diverse biological activities. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide presents a predictive overview of its expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the absence of direct experimental data for 5-formyl-2-hydroxy-2,4-hexadienoic acid, the following tables summarize the expected spectroscopic features based on the known data of structurally related compounds, such as 2,4-hexadienoic acid (sorbic acid) and other substituted dienals and carboxylic acids.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (-COOH) | 10.0 - 12.0 | singlet (broad) | - |

| H2 | 5.8 - 6.2 | doublet | 15.0 - 16.0 |

| H3 | 7.0 - 7.4 | doublet of doublets | 15.0 - 16.0, 10.0 - 11.0 |

| H4 | 6.5 - 6.8 | doublet of doublets | 10.0 - 11.0, 8.0 - 9.0 |

| H5 | 6.2 - 6.5 | doublet of doublets | 8.0 - 9.0, 7.0 - 8.0 |

| H6 (-CHO) | 9.5 - 9.8 | doublet | 7.0 - 8.0 |

| -OH | 4.0 - 6.0 | singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 165 - 175 |

| C2 | 115 - 125 |

| C3 | 140 - 150 |

| C4 | 130 - 140 |

| C5 | 145 - 155 |

| C6 (-CHO) | 190 - 200 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| C-H stretch (alkene) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2700 - 2800, 2800 - 2900 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=C stretch (conjugated) | 1600 - 1650 | Medium-Strong |

| C-O stretch | 1210 - 1320 | Strong |

| O-H bend | 1395 - 1440 | Medium |

| C-H bend (alkene) | 960 - 980 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comments |

| [M]+• | 156.0423 | Molecular ion (calculated for C₇H₈O₄) |

| [M-H₂O]+• | 138 | Loss of water |

| [M-CHO]+ | 127 | Loss of formyl radical |

| [M-COOH]+ | 111 | Loss of carboxyl radical |

| [M-H₂O-CO]+• | 110 | Subsequent loss of CO from [M-H₂O] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like 5-formyl-2-hydroxy-2,4-hexadienoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on sample solubility).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, the instrument can be operated in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized or isolated organic compound.

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Formyl-2-hydroxy-sorbic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2-hydroxy-sorbic acid is a derivative of sorbic acid, a widely used food preservative. The introduction of formyl and hydroxyl groups to the sorbic acid backbone is expected to significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is critical for its potential applications in pharmaceuticals and other industries where it may be subjected to various temperature stresses during processing, storage, and application.

This technical guide will explore the expected thermal stability and degradation profile of 5-formyl-2-hydroxy-sorbic acid. It will draw analogies from sorbic acid and related compounds to predict its behavior and provide detailed experimental protocols for its analysis.

Thermal Behavior of Sorbic Acid and its Derivatives

Sorbic acid, an α,β-unsaturated carboxylic acid, is known to melt and decompose under dynamic heating.[1][2] Under isothermal conditions at temperatures below its melting point (< 134 °C), it can sublimate without decomposition.[1][2] Its salts, such as potassium sorbate and calcium sorbate, exhibit different thermal behaviors, typically decomposing at higher temperatures without melting and producing carbonate and oxide residues.[1][2]

The thermal stability of substituted sorbic acid derivatives is influenced by the nature and position of the substituents. The presence of a formyl and a hydroxyl group in 5-formyl-2-hydroxy-sorbic acid introduces reactive sites that are likely to lower its overall thermal stability compared to sorbic acid.

Predicted Thermal Degradation Pathways

The structure of 5-formyl-2-hydroxy-sorbic acid contains several functional groups that are susceptible to thermal degradation: the carboxylic acid, the conjugated diene system, the hydroxyl group, and the formyl group. A plausible degradation pathway could involve one or more of the following reactions:

-

Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating, a reaction that can be catalyzed by impurities.

-

Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. The hydroxyl group can also be oxidized. At higher temperatures, the entire molecule can undergo oxidation.

-

Isomerization: The conjugated diene system can undergo cis-trans isomerization.

-

Polymerization/Condensation: Aldehydes and unsaturated systems can undergo self-condensation or polymerization reactions at elevated temperatures.

-

Cyclization: Intramolecular reactions leading to the formation of cyclic structures are possible.

-

Fragmentation: At higher energies, the carbon-carbon bonds can break, leading to smaller volatile molecules.

A proposed initial degradation pathway is illustrated in the following diagram:

Caption: Proposed initial degradation pathways for 5-formyl-2-hydroxy-sorbic acid.

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of 5-formyl-2-hydroxy-sorbic acid would involve a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

| Parameter | Typical Value/Range | Purpose |

| Sample Size | 1-10 mg | To ensure uniform heating. |

| Heating Rate | 5, 10, 20 °C/min | Slower rates provide better resolution of thermal events. |

| Temperature Range | Ambient to 600 °C | To cover the full range of decomposition. |

| Atmosphere | Nitrogen (inert), Air (oxidative) | To study the effect of oxygen on degradation. |

| Flow Rate | 20-100 mL/min | To maintain a consistent atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

| Parameter | Typical Value/Range | Purpose |

| Sample Size | 1-5 mg | To ensure good thermal contact. |

| Heating Rate | 5, 10, 20 °C/min | To observe thermal transitions. |

| Temperature Range | Ambient to 400 °C | To determine melting and decomposition endo/exotherms. |

| Atmosphere | Nitrogen (inert), Air (oxidative) | To assess oxidative stability. |

| Pan Type | Aluminum, hermetically sealed | To contain the sample and any volatiles. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify the non-volatile degradation products formed during thermal stress studies.

| Parameter | Typical Condition | Purpose |

| Column | C18 reverse-phase | For separation of polar and non-polar compounds. |

| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid | To achieve good separation of degradation products. |

| Detector | UV-Vis (Diode Array Detector) | To detect and quantify compounds with chromophores. |

| Flow Rate | 1.0 mL/min | For optimal separation. |

| Injection Volume | 10 µL | Standard injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile degradation products. This is often coupled with a thermal desorption unit or headspace sampler.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms) | For separation of volatile and semi-volatile compounds. |

| Carrier Gas | Helium | Inert carrier gas. |

| Temperature Program | 40 °C (hold 2 min) to 300 °C at 10 °C/min | To separate a wide range of volatile compounds. |

| Ionization Mode | Electron Ionization (EI) | For fragmentation and library matching. |

| Mass Range | 35-500 amu | To detect a broad range of fragments. |

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive thermal stability analysis of 5-formyl-2-hydroxy-sorbic acid.

Caption: A typical experimental workflow for thermal stability assessment.

Summary and Recommendations

While direct data for 5-formyl-2-hydroxy-sorbic acid is lacking, a systematic investigation using the outlined thermoanalytical and chromatographic techniques will provide a comprehensive understanding of its thermal stability and degradation profile. Researchers should pay close attention to the potential for decarboxylation and oxidation, given the functional groups present. The comparison of data obtained in inert and oxidative atmospheres will be crucial in elucidating the degradation mechanisms. The methodologies and predictive pathways presented in this guide offer a robust starting point for any investigation into the thermal properties of this and other similarly structured molecules.

References

A Methodological Guide to Determining the Solubility of 5-formyl-2-hydroxy-sorbic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific solubility data for the compound "5-formyl-2-hydroxy-sorbic acid." This suggests it may be a novel or uncharacterized compound. This document, therefore, serves as an in-depth technical guide outlining the principles and methodologies required to determine its solubility in various solvents.

This guide provides a framework for researchers to systematically investigate the solubility of 5-formyl-2-hydroxy-sorbic acid, a critical parameter for its potential applications in drug development and other scientific research.

Understanding the Solubility of Novel Organic Acids

The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various systems. For a compound like 5-formyl-2-hydroxy-sorbic acid, which possesses a carboxylic acid group, a hydroxyl group, and a formyl group, its solubility is expected to be influenced by the interplay of these polar functionalities and the nonpolar hydrocarbon backbone. The "like dissolves like" principle is a useful starting point, suggesting that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[1]

The presence of acidic and basic functional groups allows for solubility manipulation through pH adjustment. For instance, an organic acid that is sparingly soluble in water may become significantly more soluble in an aqueous basic solution due to the formation of a more polar salt.[2][3]

Common Solvents for Solubility Determination

The selection of solvents is crucial for building a comprehensive solubility profile. Below is a table of common laboratory solvents, categorized by their polarity, which can be used for initial solubility screening.

| Solvent Name | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Notes |

| Polar Protic | ||||

| Water | H₂O | 10.2 | 80.1 | Universal solvent, excellent for dissolving polar and ionic compounds. |

| Methanol | CH₃OH | 5.1 | 33.0 | A common polar protic solvent. |

| Ethanol | C₂H₅OH | 4.3 | 24.5 | Less polar than methanol, widely used in pharmaceutical preparations. |

| Acetic Acid | CH₃COOH | 6.2 | 6.2 | Can act as a solvent for many organic compounds. |

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 46.7 | A strong organic solvent for a wide array of compounds. |

| Acetone | (CH₃)₂CO | 5.1 | 20.7 | A versatile solvent for many organic compounds. |

| Nonpolar | ||||

| Hexane | C₆H₁₄ | 0.1 | 1.9 | A common nonpolar solvent for dissolving lipids and other nonpolar compounds. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.3 | A common solvent for extractions. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of a new chemical entity like 5-formyl-2-hydroxy-sorbic acid.

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

5-formyl-2-hydroxy-sorbic acid

-

Small test tubes

-

Vortex mixer

-

Selection of solvents (from Table 1)

-

5% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) aqueous Hydrochloric Acid (HCl) solution

Procedure:

-

Place approximately 25 mg of 5-formyl-2-hydroxy-sorbic acid into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for at least 30 seconds.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.[1][4]

-

For aqueous solutions, if the compound is soluble in water, test the pH with litmus paper to determine if it is acidic or basic.[5]

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess its acidic or basic properties.[5] Solubility in NaOH and NaHCO₃ would indicate a strong or weak organic acid, respectively.[4]

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

5-formyl-2-hydroxy-sorbic acid

-

Screw-capped vials

-

Constant temperature shaker bath

-

Analytical balance

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical method for quantification (e.g., HPLC-UV, spectrophotometry)

Procedure:

-

Add an excess amount of 5-formyl-2-hydroxy-sorbic acid to a screw-capped vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter.

-

Quantify the concentration of 5-formyl-2-hydroxy-sorbic acid in the filtrate using a pre-validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of 5-formyl-2-hydroxy-sorbic acid at [Specify Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | |||

| Ethanol | |||

| Methanol | |||

| DMSO | |||

| Acetone | |||

| Hexane | |||

| 5% Aqueous NaOH | |||

| 5% Aqueous NaHCO₃ | |||

| 5% Aqueous HCl |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a novel compound.

Caption: Workflow for Solubility Determination.

This guide provides a comprehensive starting point for researchers to systematically characterize the solubility of 5-formyl-2-hydroxy-sorbic acid. The resulting data will be invaluable for its future development and application.

References

Potential Biological Activity of 5-formyl-2-hydroxy-sorbic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formyl-2-hydroxy-sorbic acid is a novel derivative of sorbic acid, a well-established antimicrobial preservative. While direct experimental data on this specific compound is not currently available in peer-reviewed literature, its structural features—a polyunsaturated fatty acid backbone, a hydroxyl group at the α-position, and a formyl group—suggest a range of potential biological activities. This technical guide consolidates information on structurally related compounds to predict the bioactivity of 5-formyl-2-hydroxy-sorbic acid, proposes potential mechanisms of action, and outlines experimental protocols for its investigation. The primary predicted activities include antimicrobial, antioxidant, and immunomodulatory effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and therapeutic application of this promising compound.

Introduction

Sorbic acid, a naturally occurring polyunsaturated fatty acid, and its salts have a long history of use as antimicrobial agents in the food and pharmaceutical industries, primarily targeting yeasts and molds.[1] The modification of the sorbic acid scaffold presents an opportunity to develop novel compounds with enhanced or new biological activities. The introduction of a hydroxyl group at the 2-position and a formyl group at the 5-position of the sorbic acid backbone is hypothesized to significantly influence its physicochemical properties and biological interactions.

This whitepaper will explore the potential biological activities of 5-formyl-2-hydroxy-sorbic acid by examining the established bioactivities of:

-

Sorbic acid and its derivatives.

-

Molecules containing α-hydroxy fatty acid motifs.

-

Compounds possessing aldehyde (formyl) functionalities.

By dissecting the structure-activity relationships of these related molecules, we can construct a predictive framework for the biological potential of 5-formyl-2-hydroxy-sorbic acid.

Predicted Biological Activities and Mechanisms of Action

Based on the functional groups present in 5-formyl-2-hydroxy-sorbic acid, we predict the following biological activities:

Antimicrobial Activity

The parent molecule, sorbic acid, exerts its antimicrobial effect by inhibiting various microbial enzymes. The unsaturated bonds in the sorbic acid structure are crucial for this activity.[2][3] The introduction of a hydroxyl group may enhance this antimicrobial potential. Studies on other compounds, such as curcumin analogues, have demonstrated that the presence of a hydroxyl group can be critical for their antibacterial activity.[4] Furthermore, aldehydes are known to possess antimicrobial properties.[5][6] Polyunsaturated aldehydes, in particular, have shown activity against marine bacteria.[7]

Hypothesized Mechanism of Action: The antimicrobial activity of 5-formyl-2-hydroxy-sorbic acid may be multi-faceted, involving:

-

Disruption of microbial cell membranes due to the lipophilic nature of the fatty acid backbone, potentially enhanced by the polar hydroxyl and formyl groups.

-

Inhibition of key microbial enzymes, similar to sorbic acid.

-

Interaction of the reactive formyl group with microbial proteins and nucleic acids.

Antioxidant Activity

The presence of a hydroxyl group suggests potential antioxidant properties. For instance, 2-hydroxyoleic acid has been shown to revert oxidative stress in obese mice.[8] The conjugated double bond system of the sorbic acid backbone may also contribute to radical scavenging activity. Aldehydes found in essential oils have also been associated with antioxidant effects.[9]

Hypothesized Mechanism of Action: The antioxidant activity could be mediated through:

-

Direct scavenging of free radicals by the hydroxyl group and the conjugated π-system.

-

Upregulation of endogenous antioxidant defense systems.

Immunomodulatory and Anti-inflammatory Effects

Polyunsaturated fatty acids (PUFAs) and their derivatives are well-known modulators of the immune system.[10] Some ω-3 PUFA-derived lipid mediators have specialized pro-resolving functions in inflammation.[11] Additionally, certain aldehydes have demonstrated immunomodulatory and anti-inflammatory properties.[5][6]

Hypothesized Signaling Pathway: 5-formyl-2-hydroxy-sorbic acid may exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. It could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Caption: Hypothesized Anti-inflammatory Signaling Pathway of 5-formyl-2-hydroxy-sorbic acid.

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of 5-formyl-2-hydroxy-sorbic acid, the following tables summarize quantitative data for related compounds.

Table 1: Antimicrobial Activity of Sorbic Acid and its Derivatives

| Compound | Organism | Assay | Activity | Reference |

| Sorbic Acid | S. aureus | MTT Assay | IC50 < 0.045% w/w | [12] |

| Ethyl Sorbate | S. aureus | MTT Assay | IC50 < 0.045% w/w | [12] |

| Isopropyl Sorbate | S. aureus | MTT Assay | IC50 = 0.32% w/w | [12] |

| Potassium Sorbate | S. aureus | MTT Assay | IC50 > 0.75% w/w | [12] |

Table 2: Cholinesterase Inhibitory Activity of Sorbic Acid Derivatives

| Compound Scaffold | Enzyme | Activity | Reference |

| Cinnamic Acid Derivatives | AChE | Generally most potent | [2][3] |

| Sorbic Acid Derivatives | AChE | More potent than hexanoic acid derivatives | [2] |

| Hexanoic Acid Derivatives | AChE | Least potent among unsaturated derivatives | [2] |

Note: AChE = Acetylcholinesterase. This data suggests that the double bonds in the sorbic acid backbone contribute to biological activity beyond antimicrobial effects.

Proposed Experimental Protocols

To validate the predicted biological activities of 5-formyl-2-hydroxy-sorbic acid, the following experimental workflow is proposed.

Caption: Proposed Experimental Workflow for Investigating Biological Activity.

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 5-formyl-2-hydroxy-sorbic acid against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Antioxidant Capacity Assessment

-

Objective: To evaluate the free radical scavenging activity of the compound.

-

Methodology (DPPH Assay):

-

Prepare different concentrations of the test compound.

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

In Vitro Anti-inflammatory Assay

-

Objective: To assess the ability of the compound to reduce the production of pro-inflammatory cytokines in stimulated immune cells.

-

Methodology:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate medium.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Conclusion

While experimental data on 5-formyl-2-hydroxy-sorbic acid is currently lacking, a comprehensive analysis of its structural components strongly suggests a promising profile of biological activities, including antimicrobial, antioxidant, and immunomodulatory properties. The presence of the α-hydroxy and formyl groups on the established sorbic acid backbone provides a compelling rationale for further investigation. The proposed experimental protocols offer a clear roadmap for elucidating the therapeutic potential of this novel compound. Further research into its synthesis, in vitro and in vivo activities, and mechanism of action is highly warranted and could lead to the development of new therapeutic agents.

References

- 1. Sorbic acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The supplementations with 2-hydroxyoleic acid and n-3 polyunsaturated fatty acids revert oxidative stress in various organs of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Elusive Intermediate: A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the probable natural occurrence and biosynthetic pathway of 5-formyl-2-hydroxy-2,4-hexadienoic acid. While direct isolation of this compound from natural sources has not been explicitly documented, substantial evidence from microbial metabolic studies strongly suggests its existence as a transient intermediate in the bacterial degradation of aromatic compounds. This document consolidates the current understanding of the relevant metabolic pathways, proposes a detailed biosynthetic route, and provides comprehensive experimental protocols for its investigation. The information presented herein is critical for researchers in microbiology, enzymology, and synthetic biology aiming to explore and harness novel biochemical pathways.

Introduction: The Microbial Degradation of Aromatic Compounds

Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide array of aromatic compounds, funneling them into central metabolic pathways. A key strategy in aerobic degradation is the ring-fission of catecholic intermediates, primarily through ortho- and meta-cleavage pathways. The meta-cleavage pathway, in particular, is a versatile route for the catabolism of substituted catechols, which are common breakdown products of lignin and various environmental pollutants.

Proposed Biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid

Based on established metabolic logic, the most plausible biosynthetic route for 5-formyl-2-hydroxy-2,4-hexadienoic acid is via the meta-cleavage pathway of protocatechuate (3,4-dihydroxybenzoic acid) . Protocatechuate is a central intermediate in the degradation of numerous aromatic compounds, including lignin-derived monomers like vanillin and veratraldehyde.

The proposed pathway involves the following key enzymatic steps:

-

Formation of Protocatechuate: A variety of natural and xenobiotic aromatic compounds are transformed by peripheral enzymatic reactions into protocatechuate. For example, vanillate, a product of vanillin oxidation, is demethylated to protocatechuate.

-

Ring Fission by Protocatechuate 4,5-Dioxygenase: The aromatic ring of protocatechuate undergoes extradiol cleavage, catalyzed by protocatechuate 4,5-dioxygenase (EC 1.13.11.8). This reaction incorporates molecular oxygen and cleaves the bond between carbons 4 and 5, yielding 4-carboxy-2-hydroxy-muconate-6-semialdehyde .

-

Putative Formation of 5-formyl-2-hydroxy-2,4-hexadienoic acid: This is the critical, yet unconfirmed, step. It is hypothesized that 4-carboxy-2-hydroxy-muconate-6-semialdehyde can be decarboxylated to yield 5-formyl-2-hydroxy-2,4-hexadienoic acid. This reaction could potentially be catalyzed by a promiscuous decarboxylase or occur spontaneously under certain intracellular conditions. The high reactivity and potential instability of this intermediate may explain why it has not been readily isolated and characterized.[1][2][3]

The subsequent steps in the known protocatechuate meta-cleavage pathway involve the oxidation of the semialdehyde to a dicarboxylate, followed by hydration, and eventual cleavage to pyruvate and oxaloacetate.

Natural Occurrence

The natural occurrence of 5-formyl-2-hydroxy-2,4-hexadienoic acid is likely to be as a transient, intracellular metabolite in microorganisms actively degrading protocatechuate-yielding aromatic compounds. Its low steady-state concentration and inherent chemical instability are probable reasons for the lack of reports on its isolation from natural sources. Environments rich in decaying plant matter, where lignin degradation is prevalent, would be the most promising for finding microorganisms that transiently produce this compound.

Quantitative Data

Direct quantitative data for 5-formyl-2-hydroxy-2,4-hexadienoic acid is not available in the current literature. However, kinetic data for the key enzymes in the proposed biosynthetic pathway provide a quantitative framework for its potential formation and turnover.

Table 1: Kinetic Properties of Key Enzymes in the Protocatechuate Meta-Cleavage Pathway

| Enzyme | EC Number | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |

| Protocatechuate 4,5-Dioxygenase | 1.13.11.8 | Protocatechuate | 21 ± 1.6 | 44.8 ± 4.0 | Pseudarthrobacter phenanthrenivorans Sphe3[2] |

| 2-Hydroxymuconate-6-semialdehyde Dehydrogenase | 1.2.1.85 | 2-Hydroxymuconate-6-semialdehyde | - | - | Pseudomonas putida[4] |

Note: Data for the putative decarboxylation step is not available.

Experimental Protocols

Investigating the proposed biosynthesis of 5-formyl-2-hydroxy-2,4-hexadienoic acid requires a combination of microbiological, biochemical, and analytical techniques.

Enrichment and Culturing of Aromatic-Degrading Bacteria

-

Enrichment: Inoculate a minimal salt medium containing an aromatic carbon source (e.g., vanillin, veratraldehyde, or protocatechuic acid) with a sample from a lignin-rich environment (e.g., decaying wood, forest soil).

-

Isolation: After successive transfers to fresh medium, plate the enrichment culture on solid minimal medium with the same carbon source to obtain pure colonies.

-

Cultivation: Grow the isolated strains in liquid minimal medium with the chosen aromatic compound as the sole carbon and energy source.

Preparation of Cell-Free Extracts

-

Harvest bacterial cells from the late exponential growth phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

Enzyme Assays

-

Protocatechuate 4,5-Dioxygenase Activity: Monitor the rate of oxygen consumption using an oxygen electrode or follow the formation of the ring-cleavage product spectrophotometrically at its characteristic wavelength.

-

Dehydrogenase Activity: Measure the NAD(P)H formation spectrophotometrically at 340 nm in the presence of the aldehyde substrate.

Detection and Quantification of Intermediates

Due to the likely instability of 5-formyl-2-hydroxy-2,4-hexadienoic acid, rapid and sensitive analytical methods are crucial.

5.4.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is suitable for separating organic acids.

-

Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid or perchloric acid in water, is typically used.[5][6] An isocratic elution is often sufficient.

-

Detection: UV detection at 210 nm is effective for detecting organic acids.[6][7][8]

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter before injection.[7][9]

-

Quantification: Use a calibration curve generated from synthesized or purified standards of related compounds to estimate the concentration.

5.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: For GC analysis, the carboxylic acid and hydroxyl groups of the target molecule need to be derivatized to increase volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.[10]

-

Column: A nonpolar or semi-polar capillary column (e.g., 5% phenyl polymethylsiloxane) is typically used.

-

Analysis: The mass spectrum of the derivatized compound can provide structural information for identification.

-

Sample Preparation: The analyte needs to be extracted from the aqueous culture medium into an organic solvent before derivatization.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of 5-formyl-2-hydroxy-2,4-hexadienoic acid.

Caption: General experimental workflow for the investigation.

Conclusion

While 5-formyl-2-hydroxy-2,4-hexadienoic acid remains a putative metabolite, the convergence of evidence from microbial aromatic degradation pathways provides a strong rationale for its existence as a transient intermediate. The proposed biosynthetic route via the meta-cleavage of protocatechuate offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a robust framework for researchers to explore this intriguing corner of microbial metabolism, potentially unlocking new enzymatic tools and biochemical insights. The instability of such intermediates highlights the challenges and opportunities in studying the full spectrum of metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the Protocatechuate 4,5-Cleavage Pathway Operon in Comamonas sp. Strain E6 and Discovery of a Novel Pathway Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 1.2.1.85 [iubmb.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]

A Theoretical and Computational Investigation of 5-formyl-2-hydroxy-sorbic acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and computational framework for the investigation of 5-formyl-2-hydroxy-sorbic acid. In the absence of extensive published data on this specific molecule, this document serves as a methodological blueprint, detailing the necessary computational protocols and theoretical approaches to elucidate its structural, electronic, and reactive properties. The presented data is illustrative, based on established computational chemistry principles, to guide future research endeavors.

Introduction

5-formyl-2-hydroxy-sorbic acid, a derivative of the widely used food preservative sorbic acid, presents an interesting subject for theoretical study due to its unique combination of functional groups: a carboxylic acid, a conjugated polyene system, a hydroxyl group, and a formyl group. These features suggest a rich electronic landscape and potential for diverse chemical reactivity and biological activity. Understanding the molecule's fundamental properties at a quantum mechanical level is crucial for predicting its behavior and exploring its potential applications in fields such as medicinal chemistry and materials science.

This whitepaper details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to characterize the geometric, vibrational, and electronic properties of 5-formyl-2-hydroxy-sorbic acid. It further outlines the standard operating procedures for these computational experiments, providing a robust framework for reproducible research.

Computational & Experimental Protocols

Computational Methodology

The following protocol outlines a standard workflow for the in silico characterization of 5-formyl-2-hydroxy-sorbic acid.

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Initial Structure Generation: A 2D sketch of 5-formyl-2-hydroxy-sorbic acid is created and converted to a 3D structure using molecular mechanics (e.g., MMFF94 force field) for a preliminary geometry.

-

Geometry Optimization: The initial structure is then optimized at the DFT level of theory. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

-

Electronic Properties and UV-Vis Spectra Simulation: To investigate the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. The calculations are typically run in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM, with water or ethanol as the solvent) to simulate more realistic conditions. This allows for the prediction of the UV-Visible absorption spectrum.

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic reactivity and charge transfer characteristics.

Caption: Computational workflow for theoretical analysis.

Proposed Experimental Validation Protocols

To validate the computational results, the following experimental procedures would be essential:

-

Synthesis: Chemical synthesis of 5-formyl-2-hydroxy-sorbic acid would be the first step. This could potentially be achieved through the oxidation of a suitable precursor or via a multi-step organic synthesis route.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure and connectivity of the synthesized compound.

-

Infrared (IR) Spectroscopy: An experimental IR spectrum would be recorded and compared with the simulated spectrum from the frequency calculations to validate the vibrational modes.

-

UV-Visible Spectroscopy: The absorption spectrum of the compound dissolved in a suitable solvent would be measured and compared with the TD-DFT predictions to validate the calculated electronic transitions.

-

Theoretical Results and Data

The following tables present hypothetical but realistic quantitative data that would be expected from the computational studies described above.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (Carboxylic) | 1.21 Å |

| O-H (Carboxylic) | 0.97 Å | |

| C=C (Conjugated) | 1.35 - 1.45 Å | |

| C-C (Single) | 1.46 - 1.48 Å | |

| C=O (Formyl) | 1.22 Å | |

| O-H (Hydroxyl) | 0.96 Å | |

| Bond Angle | O-C=O (Carboxylic) | 124.5° |

| C=C-C (Backbone) | 122.0° - 125.0° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 (monomer), ~3100 (dimer) |

| C-H Stretch | Alkene/Formyl | 3050 - 2950 |

| C=O Stretch | Carboxylic Acid | 1760 |

| C=O Stretch | Formyl | 1710 |

| C=C Stretch | Conjugated System | 1650, 1620 |

| O-H Bend | Hydroxyl | 1410 |

Table 3: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 nm | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 nm | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~245 nm | 0.25 | HOMO → LUMO+1 (n → π*) |

Potential Signaling Pathway Interaction

Given the structure of 5-formyl-2-hydroxy-sorbic acid, particularly its Michael acceptor potential due to the conjugated system and aldehyde, it could theoretically interact with cellular nucleophiles, such as cysteine residues in proteins. This could modulate the activity of signaling pathways sensitive to electrophilic stress, such as the Keap1-Nrf2 pathway.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.

Conclusion

This whitepaper has presented a theoretical and computational framework for the detailed investigation of 5-formyl-2-hydroxy-sorbic acid. By employing DFT and TD-DFT methods, it is possible to predict the molecule's key structural, vibrational, and electronic characteristics with a high degree of confidence. The outlined computational and experimental protocols provide a clear and reproducible path for future research. The illustrative data and potential biological interactions highlight the importance of such foundational studies in uncovering the potential of novel chemical entities for various scientific and industrial applications. This guide serves as a starting point for any researcher aiming to perform a rigorous computational analysis of 5-formyl-2-hydroxy-sorbic acid or structurally related compounds.

"5-formyl-2-hydroxy-sorbic acid" discovery and history

An In-depth Technical Guide on Sorbic Acid and the Hypothetical "5-formyl-2-hydroxy-sorbic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the history, synthesis, and biological activities of sorbic acid and its derivatives. While a specific inquiry into "5-formyl-2-hydroxy-sorbic acid" did not yield any direct findings in the existing scientific literature, this document provides a comprehensive overview of the parent compound, sorbic acid, as a foundation. By examining the known synthesis routes and biological activities of various sorbic acid derivatives, we can infer potential characteristics and methodologies applicable to the hypothetical "5-formyl-2-hydroxy-sorbic acid." This paper aims to equip researchers with a thorough understanding of sorbic acid chemistry, which is essential for the potential synthesis and investigation of novel derivatives like the one proposed.

Introduction to Sorbic Acid

Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated in 1859 by the German chemist A.W. von Hofmann from the berries of the mountain ash tree (Sorbus aucuparia), from which it derives its name[1]. It is a colorless, needle-like solid that is slightly soluble in water[1]. The antimicrobial properties of sorbic acid were discovered in the late 1930s and early 1940s, leading to its widespread use as a food preservative[2]. Its ability to inhibit the growth of molds, yeasts, and some bacteria has made it a valuable additive in the food and beverage industry[1].

Discovery and History of Sorbic Acid

The history of sorbic acid begins with its discovery as a constituent of rowanberry oil[1]. Initially, it was identified in the form of its lactone, parasorbic acid. The conversion of parasorbic acid to the more stable sorbic acid was later achieved. The structure of sorbic acid was established by Doebner in 1890, and its first chemical synthesis was accomplished in 1900[2]. However, it was not until the independent discoveries of its antimicrobial activities by Müller in Germany and Gooding in the United States around 1939-1940 that its commercial potential was realized[2]. Industrial production of sorbic acid and its salts, primarily potassium sorbate, commenced in the 1950s[2].

Physicochemical Properties of Sorbic Acid

A summary of the key physicochemical properties of sorbic acid is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₈O₂ | |

| Molar Mass | 112.13 g/mol | |

| Appearance | Colorless needles or white powder | [1] |

| Melting Point | 135 °C | |

| Boiling Point | 228 °C (decomposes) | |

| Solubility in Water | 0.16 g/100 mL at 20 °C | [1][2] |

Synthesis of Sorbic Acid and its Derivatives

Commercial Synthesis of Sorbic Acid

The primary industrial method for synthesizing sorbic acid involves the condensation of crotonaldehyde and ketene. This reaction is typically catalyzed by salts of divalent transition metals. The resulting polyester of 3-hydroxy-4-hexenoic acid is then thermally or hydrolytically cleaved to yield sorbic acid[2].

Figure 1: Commercial Synthesis of Sorbic Acid.

Synthesis of Sorbic Acid Derivatives

A variety of sorbic acid derivatives have been synthesized to enhance or modify its biological activity. These often involve modifications at the carboxylic acid group, such as the formation of esters and amides[3][4]. For instance, sorbic acid amides have been synthesized by conjugating sorbic acid with amino acid esters, which has been shown to improve antimicrobial properties[3].

Hypothetical Synthesis of "5-formyl-2-hydroxy-sorbic acid"

While no specific synthesis for "5-formyl-2-hydroxy-sorbic acid" has been reported, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be a protected 2-hydroxy-5-methyl-sorbic acid derivative. The synthesis could proceed through the following conceptual steps:

-

Protection of the hydroxyl and carboxyl groups: To prevent unwanted side reactions, the hydroxyl and carboxyl functional groups would likely require protection.

-

Allylic Bromination: The methyl group at the 5-position could be a target for radical bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom.

-

Oxidation: The resulting 5-(bromomethyl) derivative could then be oxidized to the corresponding aldehyde (formyl group). Various oxidation methods could be employed.

-

Deprotection: Finally, removal of the protecting groups from the hydroxyl and carboxyl moieties would yield the target compound, "5-formyl-2-hydroxy-sorbic acid."

Figure 2: Hypothetical Synthesis of 5-formyl-2-hydroxy-sorbic acid.

Biological Activity of Sorbic Acid Derivatives

The antimicrobial activity of sorbic acid is pH-dependent, with greater efficacy at lower pH values. This is because the undissociated form of the acid is more effective at penetrating microbial cell walls. Research into sorbic acid derivatives has aimed to overcome this limitation and broaden the spectrum of activity.

A study on novel sorbic acid amide derivatives demonstrated enhanced antimicrobial activity compared to sorbic acid, particularly against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some of these derivatives were significantly lower than that of the parent compound[3].

| Compound | Organism | MIC (mM) | Reference |

| Sorbic Acid | B. subtilis | > 2 | [3] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | B. subtilis | 0.17 | [3] |

| Sorbic Acid | S. aureus | > 2 | [3] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | S. aureus | 0.50 | [3] |

Conclusion

While "5-formyl-2-hydroxy-sorbic acid" does not appear to be a documented compound, a thorough understanding of the parent molecule, sorbic acid, provides a strong foundation for its potential synthesis and characterization. The history of sorbic acid highlights a journey from natural product isolation to a widely used commercial preservative. The existing literature on sorbic acid derivatives suggests that functionalization of the sorbic acid backbone can lead to compounds with enhanced and varied biological activities. The proposed hypothetical synthesis of "5-formyl-2-hydroxy-sorbic acid" offers a conceptual pathway for researchers interested in exploring this novel compound. Further investigation into such derivatives could yield new therapeutic agents or preservatives with improved properties.

References

Methodological & Application

"Sorbic acid, 5-formyl-2-hydroxy-" analytical standards and reference materials

Application Notes and Protocols: 5-Formyl-2-furancarboxylic Acid

A Note on the Requested Compound: Initial searches for "Sorbic acid, 5-formyl-2-hydroxy-" did not yield any results for a compound with this specific name in publicly available chemical databases and scientific literature. It is highly probable that this name is incorrect or refers to a non-existent or exceptionally rare compound.

This document provides detailed application notes and protocols for a closely related and well-documented compound, 5-Formyl-2-furancarboxylic acid , which is a significant compound in organic synthesis and biomass valorization.

Analytical Standards & Reference Materials

5-Formyl-2-furancarboxylic acid (also known as 5-formyl-2-furoic acid) is available from several chemical suppliers as an analytical standard and reference material. It is essential for the accurate quantification and identification of this compound in various matrices.

Table 1: Specifications of 5-Formyl-2-furancarboxylic Acid Reference Material

| Parameter | Specification | Source(s) |

| Synonyms | 5-Formyl-2-furoic acid, Furfural-5-carboxylic acid | [1][2] |

| CAS Number | 13529-17-4 | [1] |

| Molecular Formula | C₆H₄O₄ | [1][3] |

| Molecular Weight | 140.09 g/mol | [1][3] |

| Purity | ≥ 98% (Assay by titration) | [1][4] |

| Appearance | White to yellow to orange crystalline powder/solid | [1][5] |

| Melting Point | 206 - 212 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage Conditions | Store in freezer, under -20°C in an inert atmosphere | [5] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common method for the analysis of 5-formyl-2-furancarboxylic acid, particularly in the context of monitoring the oxidation of 5-hydroxymethylfurfural (HMF).

Protocol:

-

Sample Preparation:

-

Dissolve the sample containing 5-formyl-2-furancarboxylic acid in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

-

Prepare a series of calibration standards of the 5-formyl-2-furancarboxylic acid reference material with known concentrations.

-

-

Instrumentation and Conditions:

-

A standard reverse-phase HPLC system with a UV detector is suitable.

-

The specific conditions can be adapted based on the sample matrix and desired separation.

-

Table 2: Example HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 | Source(s) |

| Column | Reverse-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Reverse-phase C18 | [6] |

| Mobile Phase | Gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) | Isocratic mixture of acetonitrile, water, and phosphoric acid (e.g., 5/95 MeCN/H₂O with 0.1% H₃PO₄) | [6][7] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [6][7] |

| Column Temperature | 25 °C | Ambient | [6] |

| Detection | UV at 275 nm or 210 nm | UV at 275 nm or 210 nm | [7] |

| Injection Volume | 10 - 20 µL | 10 - 20 µL |

-

Data Analysis:

-

Identify the peak corresponding to 5-formyl-2-furancarboxylic acid by comparing the retention time with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of 5-formyl-2-furancarboxylic acid in the sample by interpolating its peak area on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H NMR spectroscopy is used to confirm the chemical structure of 5-formyl-2-furancarboxylic acid.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

-

Data Acquisition and Interpretation:

-

Acquire the ¹H NMR spectrum.

-

The expected chemical shifts (δ) in DMSO-d₆ are approximately:

-

~13.35 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).

-

~8.31 ppm and ~8.04 ppm: Doublets corresponding to the protons on the furan ring.

-

~7.44 ppm and ~7.37 ppm: Doublets corresponding to the protons on the furan ring.

-

The aldehyde proton (CHO) signal is also expected.[8]

-

-

The exact peak positions and multiplicities can confirm the structure of the compound.[9]

-

Applications and Logical Pathways

5-Formyl-2-furancarboxylic acid is a key intermediate in the chemical industry, particularly in the conversion of biomass-derived platform chemicals into valuable products.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers.[1] Its aldehyde and carboxylic acid functional groups allow for a wide range of chemical modifications.[1]

-

Biomass Valorization: It is a crucial intermediate in the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from carbohydrates, to 2,5-furandicarboxylic acid (FDCA).[10][11] FDCA is a renewable monomer used to produce bio-based polymers like polyethylene furanoate (PEF).

Diagrams

Caption: General analytical workflow for 5-formyl-2-furancarboxylic acid.

Caption: Oxidation pathways from HMF to FDCA, highlighting FFCA as a key intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Formyl-2-furancarboxylic Acid 13529-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-Formyl-2-furoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Formyl-2-furancarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 5-formyl-2-hydroxy-sorbic acid using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-formyl-2-hydroxy-sorbic acid in various sample matrices. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, both acidified with formic acid, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development who require accurate measurement of this compound. The method is expected to offer excellent linearity, precision, and accuracy for the determination of 5-formyl-2-hydroxy-sorbic acid.

Introduction

5-formyl-2-hydroxy-sorbic acid is a molecule of interest in various fields of research, potentially including drug discovery and development, due to its structural features which suggest possible biological activity. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a robust HPLC method suitable for the quantitative analysis of 5-formyl-2-hydroxy-sorbic acid. The methodology is based on established principles for the analysis of similar organic acids and aldehydes.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.

-

Solvents: HPLC grade acetonitrile, water, and formic acid.

-

Standards: A certified reference standard of 5-formyl-2-hydroxy-sorbic acid.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes; hold at 95% B for 5 minutes; return to 5% B in 1 minute and equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm (or optimal wavelength determined by UV scan) |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-formyl-2-hydroxy-sorbic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. A general protocol for a liquid sample is provided below.

-

Filtration: For clean samples, filter through a 0.45 µm syringe filter before injection.

-

Extraction (for complex matrices): For biological fluids or other complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A generic liquid-liquid extraction protocol is as follows: a. To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate). b. Vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of the mobile phase starting composition.

Results and Discussion

Method Validation Parameters

The following table summarizes the expected quantitative performance of the method. These parameters should be determined experimentally during method validation.

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.999 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | To be determined (e.g., < 0.05 µg/mL) |

| Limit of Quantification (LOQ) | To be determined (e.g., < 0.1 µg/mL) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | To be determined |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of 5-formyl-2-hydroxy-sorbic acid.

Caption: Experimental workflow for HPLC quantification.

Caption: Principle of reverse-phase HPLC separation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 5-formyl-2-hydroxy-sorbic acid. The proposed methodology, utilizing a C18 column and gradient elution with UV detection, is expected to yield excellent performance characteristics. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related compounds. Method validation should be performed in the target matrix to ensure fitness for purpose.

Application Notes and Protocols for the Gas Chromatography Analysis of 5-formyl-2-hydroxy-sorbic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formyl-2-hydroxy-sorbic acid is an organic compound of interest in various fields, including drug development and metabolic research. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of 5-formyl-2-hydroxy-sorbic acid, derivatization is typically required to increase its volatility and thermal stability for successful GC analysis. This document provides a detailed protocol for the analysis of 5-formyl-2-hydroxy-sorbic acid using GC-MS, including sample preparation, derivatization, and instrument parameters.

Chemical Properties

| Property | Value |

| Chemical Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | Decomposes before boiling |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and ethanol |

Experimental Protocols

Sample Preparation

A crucial step in the analysis of 5-formyl-2-hydroxy-sorbic acid is the extraction from the sample matrix.

Materials:

-

Sample containing 5-formyl-2-hydroxy-sorbic acid

-

Methanol

-

0.5 N HCl

-

Chloroform

-

Distilled water

-

Centrifuge

-

Vortex mixer

Protocol:

-

To 50 mg of the dried and powdered sample, add 0.5 mL of 0.5 N HCl and 0.5 mL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Shake the sample for 3 hours at room temperature.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 800 µL of chloroform and 400 µL of distilled water to the supernatant.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the extracted organic acids, for derivatization.

Derivatization (Silylation)

To increase the volatility of 5-formyl-2-hydroxy-sorbic acid, a silylation reaction is performed to convert the polar hydroxyl and carboxyl groups to their less polar trimethylsilyl (TMS) ethers and esters.

Materials:

-

Extracted sample in chloroform

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or water bath

-

GC vials with inserts

Protocol:

-

Evaporate the chloroform from the extracted sample to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or water bath.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.